![molecular formula C5H9NO3 B7767784 Hydroxyproline CAS No. 618-28-0](/img/structure/B7767784.png)
Hydroxyproline
Overview
Description
Hydroxyproline, also known as (2S,4R)-4-Hydroxyproline or L-hydroxyproline, is an amino acid . It was first isolated from hydrolyzed gelatin by Hermann Emil Fischer in 1902 . Hydroxyproline differs from proline by the presence of a hydroxyl (OH) group attached to the gamma carbon atom . It is a major component of the protein collagen, comprising roughly 13.5% of mammalian collagen . Hydroxyproline and proline play key roles for collagen stability .
Synthesis Analysis
Hydroxyproline is produced by hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase following protein synthesis (as a post-translational modification) . The enzyme catalyzed reaction takes place in the lumen of the endoplasmic reticulum . A study on the optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli has been reported .
Molecular Structure Analysis
The molecular structure of Hydroxyproline consists of a hydroxyl group attached to the gamma carbon atom . The chemical formula of Hydroxyproline is C5H9NO3 .
Chemical Reactions Analysis
Hydroxyproline is a major component of collagen and plays a key role in its stability . It permits the sharp twisting of the collagen helix . In the canonical collagen Xaa-Yaa-Gly triad, a proline occupying the Yaa position is hydroxylated to give a Xaa-Hyp-Gly sequence .
Physical And Chemical Properties Analysis
Hydroxyproline has a molecular weight of 131.131 g·mol−1 . It is a neutral heterocyclic protein amino acid . It is found in collagen and is common in many gelatin products .
Scientific Research Applications
Quantitative Determination in Biological Materials : Woessner (1961) developed a method for the quantitative determination of hydroxyproline in biological materials, even in small proportions, which can be useful in studying hydroxyproline distribution in various samples (Woessner, 1961).
Role in Pathogenesis of Diseases : Srivastava et al. (2016) discussed how hydroxyproline plays a crucial role in collagen synthesis and its abnormalities in metabolism are linked to several disorders, suggesting its potential as a biochemical marker (Srivastava et al., 2016).
Marker of Bone Resorption : Simşek et al. (2004) reviewed urinary hydroxyproline as a marker of bone resorption, useful in the early diagnosis of bone metabolic diseases (Simşek et al., 2004).
Collagen Synthesis in Osteoarthritis : Videman et al. (1981) studied hydroxyproline concentration in articular cartilage in osteoarthritis, revealing insights into collagen synthesis rates during the disease's development (Videman et al., 1981).
High-Throughput Quantification for Collagen Research : Hofman et al. (2011) presented a high-throughput, accurate method for the measurement of hydroxyproline, critical for collagen research and development of collagen products (Hofman et al., 2011).
Collagen Content Determination in Tissues : Switzer (1991) discussed a method to determine collagen content in tissues based on hydroxyproline content, highlighting its importance in various tissue analyses (Switzer, 1991).
Photorejuvenation Studies : Qing (2004) explored the effects of pulsed dye laser on hydroxyproline in the skin, indicating its role in noninvasive wrinkle reduction (Yang Qing, 2004).
Collagen Metabolism in Oral Tissues : Orlowski (1976) investigated the incorporation of H3-proline into collagen in oral tissues, providing insights into collagen metabolism in the periodontium and other oral areas (Orlowski, 1976).
Improved Method of Derivatization for Measurement : Schilb et al. (1990) described an improved technique for hydroxyproline measurement, crucial for estimating collagen content in tissues (Schilb et al., 1990).
Catabolism and Genetic Diseases : Belostotsky and Frishberg (2022) delved into the catabolism of hydroxyproline in vertebrates, its physiology, evolution, and the impact of genetic diseases on its metabolism (Belostotsky & Frishberg, 2022).
Mechanism of Action
Target of Action
Hydroxyproline, a neutral heterocyclic protein amino acid, is primarily found in collagen . Collagen is one of the main building blocks of connective tissue such as skin, bone, and cartilage . Thus, the primary targets of hydroxyproline are these tissues. When these tissues are damaged, hydroxyproline plays a crucial role in their repair .
Mode of Action
Hydroxyproline is produced by the hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase following protein synthesis . This post-translational modification takes place in the lumen of the endoplasmic reticulum . Hydroxyproline, along with proline and glycine, are the major components of collagen . They permit the sharp twisting of the collagen helix . In the canonical collagen Xaa-Yaa-Gly triad, a proline occupying the Yaa position is hydroxylated to give a Xaa-Hyp-Gly sequence . This modification of the proline residue increases the stability of the collagen triple helix .
Biochemical Pathways
In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway . Trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate . These pathways help conserve dietary and endogenously synthesized proline and arginine .
Pharmacokinetics
It is known that hydroxyproline is mostly used as a diagnostic marker of bone turnover and liver fibrosis . It is also used therapeutically in France as a combination topical gel product called Cicactive for small, superficial wounds .
Result of Action
The presence of hydroxyproline in collagen increases the stability of the collagen triple helix . This stability is crucial for the structure and function of connective tissues such as skin, bone, and cartilage . When these tissues are damaged, hydroxyproline is necessary for their repair .
Action Environment
The action of hydroxyproline can be influenced by various environmental factors. For instance, the production of hydroxyproline is a post-translational modification that takes place in the lumen of the endoplasmic reticulum . This suggests that factors affecting the endoplasmic reticulum could potentially influence the action of hydroxyproline. Additionally, the extracellular space in plants and algae contains up to 10% dry weight of hydroxyproline-rich glycoproteins , indicating that the extracellular environment can also play a role in the action of hydroxyproline.
Safety and Hazards
properties
IUPAC Name |
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-DMTCNVIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25249-07-4 | |
Record name | L-Proline, 4-hydroxy-, (4R)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25249-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID10883225 | |
Record name | Hydroxyproline | |
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Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | Hydroxyproline | |
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Record name | 4-Hydroxyproline | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
Decomposes | |
Record name | Hydroxyproline | |
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URL | https://www.drugbank.ca/drugs/DB08847 | |
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Solubility |
Soluble in water at 0, 25, 50, and 60 °C, 361 mg/mL at 25 °C | |
Record name | Hydroxyproline | |
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Record name | 4-Hydroxyproline | |
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Product Name |
Hydroxyproline | |
CAS RN |
618-28-0, 51-35-4 | |
Record name | DL-Hydroxyproline | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=618-28-0 | |
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Record name | L-Hydroxyproline | |
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Record name | Hydroxyproline | |
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Record name | Hydroxyproline | |
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Record name | L-Hydroxyproline | |
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Record name | Hydroxyproline | |
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Record name | HYDROXYPROLINE | |
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Record name | 4-Hydroxyproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
274°C, 274 - 275 °C | |
Record name | Hydroxyproline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Hydroxyproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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